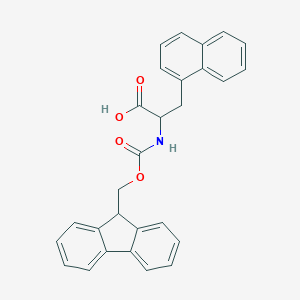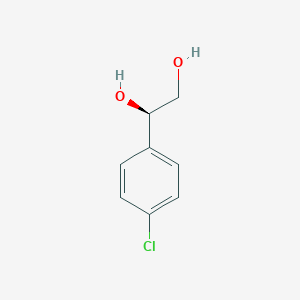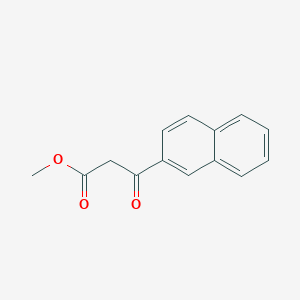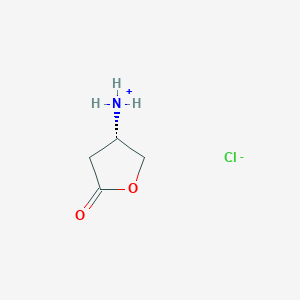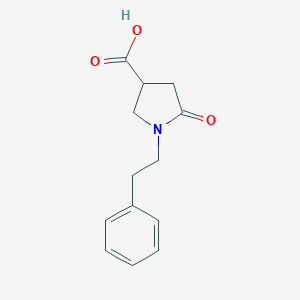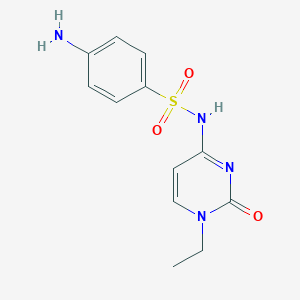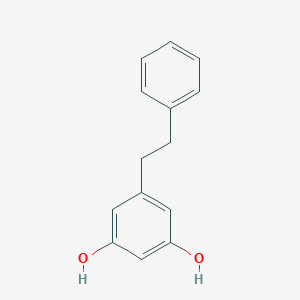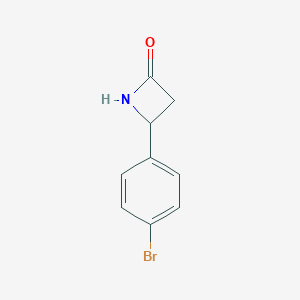
4-(4-Bromophenyl)azetidin-2-one
Vue d'ensemble
Description
“4-(4-Bromophenyl)azetidin-2-one” is a chemical compound with the CAS Number: 103247-89-8 . It has a molecular weight of 226.07 and its IUPAC name is 4-(4-bromophenyl)-2-azetidinone . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a β-lactam ring and a phenyl ring . Both rings are essentially planar, with a torsion angle of 5.5° about the bond joining the two rings .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 226.07 . The InChI code for this compound is 1S/C9H8BrNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) .Applications De Recherche Scientifique
Conformational Analysis
Research on 1-(2-bromophenyl)azetidin-2-one, a compound related to 4-(4-Bromophenyl)azetidin-2-one, has shown differences in planarity between related compounds. These findings are significant for understanding the chemical behavior and potential applications of these compounds in various fields, including material science and drug design (Fujiwara, Varley, & van der Veen, 1977).
Antineoplastic Activity
A series of 3-phenoxy-1,4-diarylazetidin-2-ones, including variants of azetidin-2-ones, have been explored for their potent antiproliferative properties, particularly against breast cancer cells. These studies highlight the therapeutic potential of azetidin-2-ones in cancer treatment (Greene et al., 2016).
Synthesis of Novel Antineoplastic Agents
Research combining azetidin-2-ones with marine bromopyrrole alkaloids has led to the development of novel compounds with promising antineoplastic profiles. These studies underscore the versatility of azetidin-2-ones in synthesizing potential cancer therapies (Rane et al., 2015).
Antimicrobial Activity
Azetidin-2-ones have been investigated for their antimicrobial properties. Studies have synthesized various derivatives of azetidin-2-one and tested them for antibacterial and antifungal activities, showing significant potential in addressing microbial resistance (Shah & Patel, 2012).
Biological Activities and Chemical Synthesis
Further research on azetidin-2-ones has focused on their synthesis and biological activities, including antibacterial properties. These studies contribute to the understanding of how structural modifications in azetidin-2-ones can lead to varied biological activities (Saeed, Al-Jadaan, & Abbas, 2020).
Mécanisme D'action
Target of Action
It is known that azetidin-2-one derivatives have been proposed as cytotoxic agents acting via inhibition of tubulin at the colchicine binding site .
Mode of Action
Based on the known actions of similar azetidin-2-one derivatives, it can be inferred that the compound may interact with its targets, possibly leading to changes in cellular processes .
Biochemical Pathways
Given the potential cytotoxic activity of similar azetidin-2-one derivatives, it can be inferred that the compound may affect pathways related to cell division and growth .
Result of Action
Based on the known actions of similar azetidin-2-one derivatives, it can be inferred that the compound may have cytotoxic effects, potentially inhibiting cell division and growth .
Propriétés
IUPAC Name |
4-(4-bromophenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIKXVRYGIZALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103247-89-8 | |
| Record name | 4-(4-bromophenyl)azetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




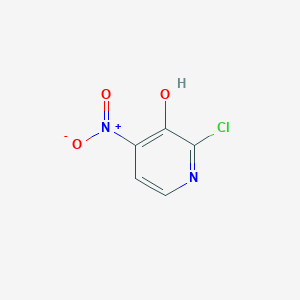
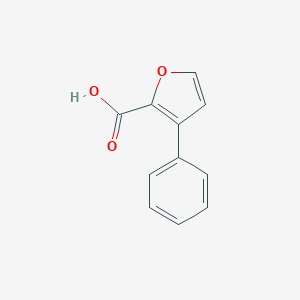

![[6-(4-Fluorophenyl)pyridin-3-YL]methanol](/img/structure/B175614.png)
